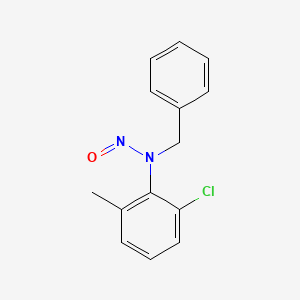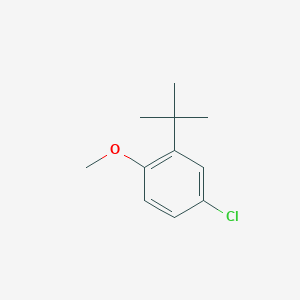
Bis(ethane-1,2-diamine)nickel(2+) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethane-1,2-diamine)nickel(2+) sulphate is a coordination compound consisting of a nickel ion coordinated to two ethane-1,2-diamine ligands, with sulphate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethane-1,2-diamine)nickel(2+) sulphate typically involves the reaction of nickel(2+) sulphate with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification steps such as crystallization or filtration to obtain the pure compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel ion is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethane-1,2-diamine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands such as ammonia or phosphines.
Major Products:
Oxidation: Nickel(3+) complexes.
Reduction: Nickel(0) or nickel(1+) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Bis(ethane-1,2-diamine)nickel(2+) sulphate is used as a precursor in the synthesis of other nickel complexes and as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in enzyme mimetics.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of metal-based drugs for the treatment of diseases such as cancer.
Industry: In industrial applications, this compound is used in electroplating processes and as a catalyst in the production of fine chemicals.
Mechanism of Action
The mechanism by which bis(ethane-1,2-diamine)nickel(2+) sulphate exerts its effects involves the coordination of the nickel ion to various substrates, facilitating catalytic reactions. The ethane-1,2-diamine ligands stabilize the nickel ion and enhance its reactivity. Molecular targets include organic molecules and biomolecules, where the nickel ion can participate in redox reactions and coordinate to functional groups.
Comparison with Similar Compounds
Bis(ethane-1,2-diamine)copper(2+) sulphate: Similar coordination structure but with copper instead of nickel.
Bis(ethane-1,2-diamine)zinc(2+) sulphate: Zinc-based analogue with different reactivity.
Bis(ethane-1,2-diamine)cobalt(2+) sulphate: Cobalt-based compound with distinct catalytic properties.
Uniqueness: Bis(ethane-1,2-diamine)nickel(2+) sulphate is unique due to the specific electronic configuration and reactivity of the nickel ion, which imparts distinct catalytic and coordination properties compared to its analogues. The stability and versatility of this compound make it valuable in various scientific and industrial applications.
Properties
CAS No. |
21264-77-7 |
|---|---|
Molecular Formula |
C4H16N4NiO4S |
Molecular Weight |
274.96 g/mol |
IUPAC Name |
ethane-1,2-diamine;nickel(2+);sulfate |
InChI |
InChI=1S/2C2H8N2.Ni.H2O4S/c2*3-1-2-4;;1-5(2,3)4/h2*1-4H2;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI Key |
XEJNUGBHFXJVEF-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


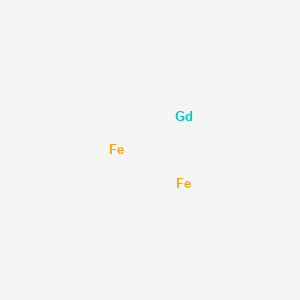
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
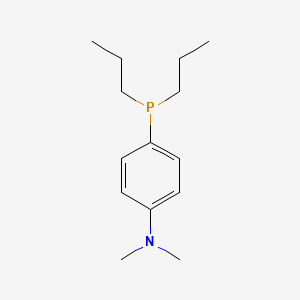
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)


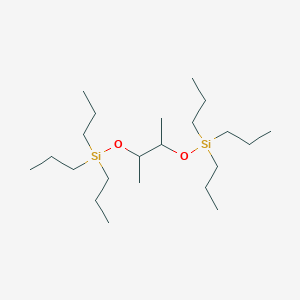
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
